
2-Amino-2-(pyridin-3-yl)propanoic acid
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Overview
Description
2-Amino-2-(pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of propanoic acid, where the amino group is attached to the second carbon, and a pyridin-3-yl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of anhydrous ethanol and trifluoromethanesulfonic acid as a catalyst. The reaction is typically carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products: The major products formed from these reactions include oximes, nitriles, piperidine derivatives, amides, and esters.
Scientific Research Applications
2-Amino-2-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridinyl group can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 2-Amino-3-(pyridin-4-yl)propanoic acid
- 2-Amino-3-(pyridin-5-yl)propanoic acid
Comparison: Compared to its analogs, 2-Amino-2-(pyridin-3-yl)propanoic acid is unique due to the position of the pyridinyl group, which can influence its reactivity and binding affinity to molecular targets. This positional difference can result in variations in biological activity and chemical properties .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2-Amino-2-(pyridin-3-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and chiral resolution. Key steps involve:
- Substitution Reactions : Fluorine or nitro groups can be introduced to the pyridine ring under nucleophilic conditions (e.g., using KMnO₄ for oxidation or Pd/C for catalytic hydrogenation) .
- Chiral Purity : Enantiomeric purity is achieved using chiral auxiliaries or chromatographic separation (e.g., HPLC with chiral stationary phases) .
Critical conditions include pH control during amino group protection and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .
Q. Which spectroscopic techniques are most effective for characterizing structural and chiral purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies backbone structure (e.g., pyridine ring protons at δ 7.5–8.5 ppm, α-proton splitting due to chirality) .
- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%), while chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers .
- X-ray Crystallography : Resolves absolute configuration for crystallizable derivatives .
Q. What primary biological activities have been reported for this compound?
- Methodological Answer :
- Receptor Modulation : Acts as a glutamate receptor modulator, with EC₅₀ values measured via calcium flux assays in neuronal cell lines .
- Anticancer Activity : Inhibits cancer cell proliferation (IC₅₀ = 10–50 µM in HeLa cells) via apoptosis induction, validated by flow cytometry and caspase-3 activation assays .
Advanced Research Questions
Q. How can enantiomeric purity be enhanced during large-scale synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective amination .
- Dynamic Kinetic Resolution : Combine racemization enzymes (e.g., amino acid racemases) with immobilized lipases for continuous resolution .
- Quality Control : Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. How to address contradictions in reported bioactivity across studies?
- Methodological Answer :
- Structural Analog Comparison : Compare fluorinated vs. non-fluorinated derivatives (e.g., fluorination at pyridine position 6 vs. 5 alters receptor selectivity by 3-fold) .
- Assay Standardization : Control variables like cell passage number, serum concentration, and buffer pH in bioactivity assays .
- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate substituent effects with activity trends .
Q. What computational strategies predict interactions with mGlu receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to mGluR2/3 active sites (PDB: 4XAQ). Focus on hydrogen bonding between the amino group and Thr168/Ser169 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
Properties
IUPAC Name |
2-amino-2-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(9,7(11)12)6-3-2-4-10-5-6/h2-5H,9H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXJFHYEXQTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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